molecular formula C6H9F3O3 B1282304 Ethyl 2-(2,2,2-trifluoroethoxy)acetate CAS No. 88383-15-7

Ethyl 2-(2,2,2-trifluoroethoxy)acetate

Cat. No.: B1282304
CAS No.: 88383-15-7
M. Wt: 186.13 g/mol
InChI Key: GRRZJRBDLWWIJU-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2,2-trifluoroethoxy)acetate is an organofluorine compound with the molecular formula C6H9F3O3 and a molecular weight of 186.13 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to an acetate moiety, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2,2,2-trifluoroethoxy)acetate typically involves the reaction of ethyl acetate with 2,2,2-trifluoroethanol in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds as follows:

CH3COOCH2CH3+CF3CH2OHCH3COOCH2CF3+H2O\text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CF}_3 + \text{H}_2\text{O} CH3​COOCH2​CH3​+CF3​CH2​OH→CH3​COOCH2​CF3​+H2​O

This reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and optimized reaction parameters, such as temperature and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,2,2-trifluoroethoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can be oxidized to form trifluoroacetic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Hydrolysis: 2,2,2-Trifluoroethanol and acetic acid.

    Oxidation: Trifluoroacetic acid derivatives.

Scientific Research Applications

Ethyl 2-(2,2,2-trifluoroethoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-(2,2,2-trifluoroethoxy)acetate exerts its effects is primarily through its ability to participate in various chemical reactions, introducing the trifluoroethoxy group into target molecules. This modification can significantly alter the physical and chemical properties of the resulting compounds, such as increasing their lipophilicity, metabolic stability, and bioavailability .

Comparison with Similar Compounds

  • Ethyl 2-(2,2,2-trifluoroethoxy)propanoate
  • Methyl 2-(2,2,2-trifluoroethoxy)acetate
  • Ethyl 2-(2,2,2-trifluoroethoxy)butanoate

Comparison: this compound is unique due to its specific trifluoroethoxy group attached to an acetate moiety. This structure imparts distinct properties, such as higher reactivity and stability compared to similar compounds with different alkyl chains or ester groups . The presence of the trifluoroethoxy group enhances its utility in various applications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-(2,2,2-trifluoroethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3/c1-2-12-5(10)3-11-4-6(7,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRZJRBDLWWIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90522120
Record name Ethyl (2,2,2-trifluoroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88383-15-7
Record name Ethyl (2,2,2-trifluoroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2,2,2-trifluoroethoxy)acetate
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